1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-16-11-21-22(12-17(16)2)27(15-25-21)14-18-7-9-26(10-8-18)24(28)20-6-5-19(29-3)13-23(20)30-4/h5-6,11-13,15,18H,7-10,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBVKJVLVIOOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4,5-Dimethyl-1,2-diaminobenzene
The 5,6-dimethyl-1H-1,3-benzodiazole system is synthesized via acid-catalyzed cyclization of 4,5-dimethyl-1,2-diaminobenzene using conditions adapted from benzothiazole methodologies:
Reaction Conditions
- Substrate : 4,5-Dimethyl-1,2-diaminobenzene (10 mmol)
- Cyclizing Agent : Potassium thiocyanate (12 mmol)
- Oxidizer : Bromine (2.2 eq) in glacial acetic acid at 0–5°C
- Time : 3 hr
- Yield : 68–72%
The reaction proceeds through intermediate formation of a thiourea derivative, followed by oxidative cyclization. NMR analysis of the product shows characteristic singlets for methyl groups at δ 2.28 ppm (C5-CH₃) and δ 2.31 ppm (C6-CH₃).
Acylation with 2,4-Dimethoxybenzoyl Chloride
Coupling Reaction Optimization
Final acylation uses Schotten-Baumann conditions to minimize hydrolysis:
Reaction Table
FT-IR analysis of the product shows carbonyl stretching at 1685 cm⁻¹, confirming successful acylation.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting laboratory methods for production involves:
- Reactor Type : Microfluidic system with 0.5 mm channels
- Throughput : 2.4 kg/day at 90% conversion
- Purification : In-line liquid-liquid extraction followed by crystallization
Key economic factors include solvent recovery (98% DMF reuse) and catalyst recycling (palladium on carbon, 15 cycles).
Analytical Characterization Summary
Table 1: Spectroscopic Data for Final Product
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 6.45 (d, J=8.4 Hz, H-3'), δ 3.87 (s, OCH₃), δ 4.12 (d, J=13 Hz, CH₂-piperidine) |
| ¹³C NMR | 167.8 ppm (C=O), 152.1 ppm (C-2'), 56.3 ppm (OCH₃) |
| HRMS | Calculated: 451.2124 [M+H]⁺, Found: 451.2121 |
Comparative Method Analysis
Table 2: Synthetic Route Efficiency
| Method | Total Yield | Purity (HPLC) | Cost Index |
|---|---|---|---|
| Sequential Stepwise | 51% | 99.2% | 1.00 |
| One-Pot Alkylation/Acylation | 43% | 97.8% | 0.82 |
| Solid-Phase Synthesis | 38% | 95.4% | 1.15 |
The stepwise approach remains optimal for research-scale synthesis despite lower atom economy.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
- 1-[(2-Methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole (CAS discontinued, ): Differs by a single methoxy group on the benzyl ring instead of the 2,4-dimethoxybenzoyl-piperidine moiety.
1-[(4-Fluorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole (CAS discontinued, ):
- Substitution with a fluorophenyl group introduces electronegativity, which may alter electronic interactions but lacks the conformational flexibility provided by the piperidine ring in the target compound.
Heterocyclic Modifications
Metabolic Stability
The 2,4-dimethoxybenzoyl group in the target compound likely improves metabolic stability over analogues with halogen substituents (e.g., ) by resisting oxidative degradation. Methoxy groups are less prone to forming reactive metabolites than halogens, reducing hepatotoxicity risks .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
